molecular formula C12H12F2N2O B3011646 N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1808877-10-2

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide

Cat. No. B3011646
CAS RN: 1808877-10-2
M. Wt: 238.238
InChI Key: PKVRWTGJPDOUKA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide, also known as DFPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPMA is a member of the class of amides and is structurally similar to other compounds that have been shown to have biological activity.

Mechanism Of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. One area of research is in the development of more efficient synthesis methods for N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in vivo, which will be critical for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide involves the reaction of 2,4-difluoroaniline with propargyl bromide to form the corresponding propargylated aniline. This intermediate is then reacted with methyl chloroacetate to form the desired product, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been studied for its potential therapeutic properties in a variety of disease states. One area of research has been in the treatment of cancer. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-3-6-16(2)8-12(17)15-11-5-4-9(13)7-10(11)14/h1,4-5,7H,6,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRWTGJPDOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide

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